

An In-depth Technical Guide to the Chemical Structure of Pulvilloric Acid

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Compound of Interest

Compound Name: *Pulvilloric acid*

Cat. No.: *B12767560*

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Introduction

Pulvilloric acid is a naturally occurring quinone methide first isolated from *Penicillium pulvillorum*. Its unique chemical architecture has garnered interest within the scientific community, particularly in the fields of natural product synthesis and potential biological applications. This technical guide provides a comprehensive overview of the chemical structure of **Pulvilloric acid**, including its physicochemical properties, detailed spectroscopic data, and a summary of its synthesis.

Chemical Structure and Properties

Pulvilloric acid is chemically defined as 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid[1]. The molecule features a bicyclic benzopyran core with a quinone methide functionality, a carboxylic acid group, a hydroxyl group, and a pentyl side chain.

Physicochemical Properties

A summary of the key physicochemical properties of **Pulvilloric acid** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₈ O ₅	--INVALID-LINK--
Molecular Weight	278.30 g/mol	--INVALID-LINK--
IUPAC Name	4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid	[1]
CAS Number	20855-99-2	--INVALID-LINK--
Appearance	Yellow needles	--INVALID-LINK--
Melting Point	134-135 °C	--INVALID-LINK--
Optical Rotation	The naturally occurring form is optically active, though specific rotation values for the isolated natural product are not consistently reported. Synthetic preparations have been reported as the racemic mixture (±)-pulvilloric acid.	--INVALID-LINK--

Spectroscopic Data

The structural elucidation of **Pulvilloric acid** has been established through various spectroscopic techniques. The expected and reported spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Pulvilloric acid** would exhibit characteristic signals corresponding to its distinct functional groups and carbon skeleton. Predicted chemical shifts are presented in Tables 2 and 3.

Table 2: Predicted ¹H NMR Data for **Pulvilloric Acid**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.0	Singlet	1H	Carboxylic acid proton (-COOH)
~11.0	Singlet	1H	Phenolic hydroxyl proton (-OH)
~7.5	Singlet	1H	Aromatic proton
~4.5	Multiplet	1H	Methine proton on the dihydropyran ring
~4.0	Multiplet	2H	Methylene protons adjacent to the ring oxygen
~2.5	Multiplet	2H	Methylene protons on the dihydropyran ring
~1.2-1.6	Multiplet	6H	Methylene protons of the pentyl chain
~0.9	Triplet	3H	Methyl protons of the pentyl chain

Table 3: Predicted ^{13}C NMR Data for **Pulvilloric Acid**

Chemical Shift (δ , ppm)	Assignment
~190	Carbonyl carbon (C=O) of the quinone methide
~170	Carboxylic acid carbonyl carbon (-COOH)
~160	Aromatic carbon attached to -OH
~110-150	Aromatic and olefinic carbons
~70	Methine carbon on the dihydropyran ring
~65	Methylene carbon adjacent to the ring oxygen
~20-40	Aliphatic carbons of the pentyl chain and dihydropyran ring
~14	Methyl carbon of the pentyl chain

Infrared (IR) Spectroscopy

The IR spectrum of **Pulvilloric acid** is expected to show characteristic absorption bands for its functional groups.

Table 4: Key IR Absorption Bands for **Pulvilloric Acid**

Wavenumber (cm^{-1})	Functional Group
3400-2400 (broad)	O-H stretch (carboxylic acid and phenol)
~1720	C=O stretch (carboxylic acid)
~1650	C=O stretch (quinone methide)
~1600, 1450	C=C stretch (aromatic)
~1250	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of **Pulvilloric acid**.

Table 5: Mass Spectrometry Data for **Pulvilloric Acid**

m/z	Assignment
278.1154	[M] ⁺ (Calculated for C ₁₅ H ₁₈ O ₅)

Experimental Protocols

The synthesis of (±)-**Pulvilloric acid** has been reported and provides a basis for its laboratory preparation. A generalized protocol based on published synthetic routes is outlined below.

Synthesis of (±)-Pulvilloric Acid

The total synthesis of racemic **Pulvilloric acid** can be achieved through a multi-step sequence starting from commercially available materials. A key step involves a condensation reaction to form the benzopyran core.

Materials:

- 3,5-Dihydroxybenzoic acid
- Heptanal
- Piperidine
- Pyridine
- Acetic anhydride
- Other necessary solvents and reagents

Procedure:

- Step 1: Knoevenagel Condensation: 3,5-Dihydroxybenzoic acid is reacted with heptanal in the presence of a base such as piperidine in a suitable solvent like pyridine. This reaction forms a key intermediate.

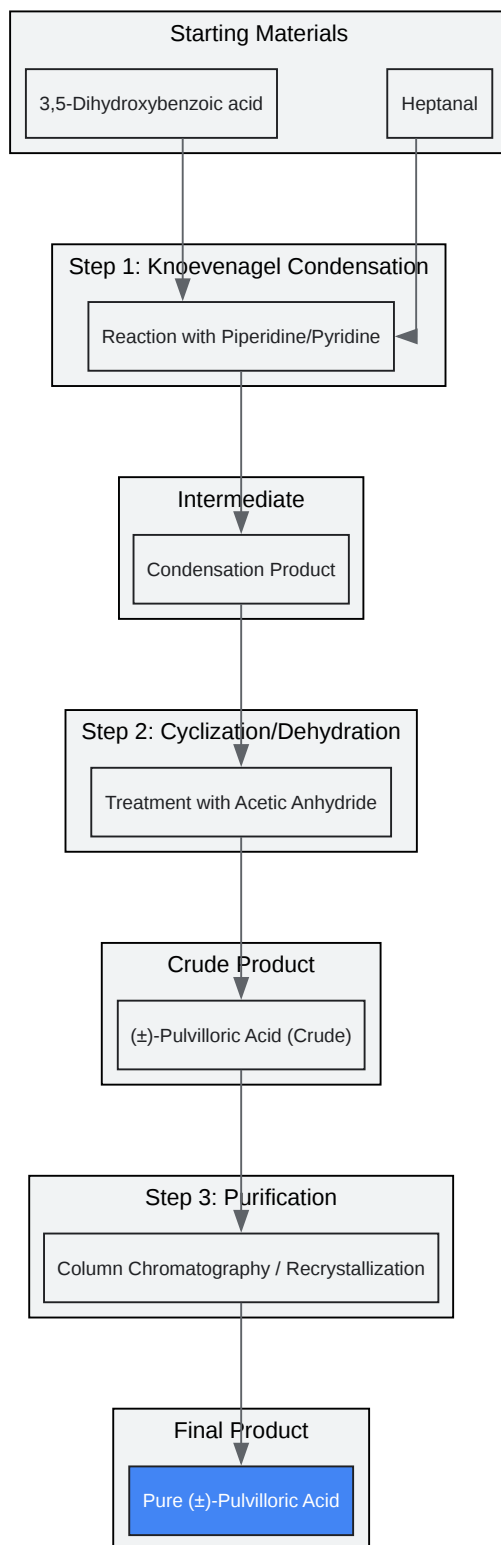
- **Step 2: Cyclization and Dehydration:** The intermediate from Step 1 is then treated with a dehydrating agent, such as acetic anhydride, to facilitate the cyclization and formation of the dihydropyran ring system.
- **Step 3: Work-up and Purification:** The reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified using techniques such as column chromatography or recrystallization to yield pure (±)-**pulvilloric acid**.

Note: This is a generalized protocol. For specific reaction conditions, including temperatures, reaction times, and precise stoichiometry, it is essential to consult the primary literature.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of (±)-**Pulvilloric acid**.

Logical Workflow for the Synthesis of (±)-Pulvilloric Acid

[Click to download full resolution via product page](#)Caption: Logical workflow for the synthesis of (±)-**Pulvilloric Acid**.

Biological Activity

While the unique structure of **Pulvilloric acid** suggests potential biological activity, there is limited specific information available in the public domain regarding its mechanism of action or its effects on specific signaling pathways. Natural products with similar structural motifs have been shown to possess a range of biological activities, including antimicrobial and cytotoxic effects. Further research is required to fully elucidate the pharmacological profile of **Pulvilloric acid**.

Conclusion

Pulvilloric acid is a fascinating natural product with a well-defined chemical structure. This guide has provided a detailed overview of its chemical and physical properties, along with a summary of its synthesis. The availability of a synthetic route opens up possibilities for the preparation of analogues and further investigation into the biological activities of this class of compounds. Future studies are warranted to explore the potential therapeutic applications of **Pulvilloric acid** and its derivatives.

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References

- 1. The structure of pulvilloric acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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